3,4-Dimethylbenzylamine hydrochloride

Catalog No.
S918889
CAS No.
4152-83-4
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylbenzylamine hydrochloride

CAS Number

4152-83-4

Product Name

3,4-Dimethylbenzylamine hydrochloride

IUPAC Name

(3,4-dimethylphenyl)methanamine;hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H

InChI Key

LNWTYZPFKHGCFM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CN)C.Cl

Application in Synthesis of Antidepressant Molecules

Application in Polyurethane Foams and Epoxy Resins

Application in Synthetic Textiles and Paints

Application as a Phase Transfer Catalyst

Application in Medicine

3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the molecular formula C9_9H13_{13}ClN and a CAS number of 4152-83-4. It is characterized by a benzylamine structure, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications within organic synthesis and pharmaceutical chemistry .

3,4-Dimethylbenzylamine hydrochloride acts as an efficient primary alkylating agent. It can react with amines to form N,N'-bis(3,4-dimethylbenzyl)urea, demonstrating its potential in creating more complex organic molecules. The reactivity of this compound is largely due to the presence of the amine functional group, which can participate in nucleophilic substitution reactions .

The synthesis of 3,4-dimethylbenzylamine hydrochloride typically involves the following methods:

  • Alkylation of Benzylamine: Starting with benzylamine, methylating agents such as methyl iodide or dimethyl sulfate can be used to introduce methyl groups at the 3 and 4 positions.
  • Hydrochlorination: The resultant base can then be converted to its hydrochloride salt by reacting it with hydrochloric acid.

These methods allow for the production of high-purity 3,4-dimethylbenzylamine hydrochloride suitable for laboratory use .

3,4-Dimethylbenzylamine hydrochloride has several applications across different fields:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic compounds.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.
  • Research: Used in various

Several compounds share structural similarities with 3,4-dimethylbenzylamine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
BenzylamineC7_7H9_9NSimple amine structure without methyl groups
N,N-DimethylbenzylamineC9_9H13_13NContains two methyl groups on nitrogen
2-MethylbenzylamineC8_8H11_11NMethyl group at the 2-position

Uniqueness of 3,4-Dimethylbenzylamine Hydrochloride

What sets 3,4-dimethylbenzylamine hydrochloride apart from these similar compounds is its specific substitution pattern on the benzene ring. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity compared to benzylamine and provides distinct properties that may influence its biological activity differently than other similar amines .

Dates

Modify: 2023-08-16

Explore Compound Types